molecular formula C23H23ClN4O2 B10913750 1-{[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10913750
M. Wt: 422.9 g/mol
InChI Key: NJRHDCYPCHNYST-UHFFFAOYSA-N
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Description

1-{[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes methoxyphenyl groups and a chloro-dimethyl substitution, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions. One common method is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign catalysts and minimizing hazardous reagents, are likely to be applied in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically occur under mild conditions, with the choice of reagents depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, pyrazole derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is unique due to its combination of methoxyphenyl groups and chloro-dimethyl substitution. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

1-[[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C23H23ClN4O2/c1-15-23(24)16(2)27(25-15)14-28-22(18-8-6-10-20(12-18)30-4)13-21(26-28)17-7-5-9-19(11-17)29-3/h5-13H,14H2,1-4H3

InChI Key

NJRHDCYPCHNYST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)C)Cl

Origin of Product

United States

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